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Compound of Interest

3,4-dihydro-2H-1,5-
Compound Name:
benzodioxepine-7-carbaldehyde

Cat. No.: B1333429

For Researchers, Scientists, and Drug Development Professionals

The 1,5-benzodioxepine scaffold is a unique heterocyclic ring system that has garnered interest
in medicinal chemistry. While less explored than its nitrogenous analog, the 1,5-
benzodiazepine core, derivatives of 1,5-benzodioxepine have shown notable biological
activities. This technical guide provides a comprehensive overview of the synthesis, chemical
properties, and pharmacological aspects of the 1,5-benzodioxepine ring system, with a focus
on its potential in drug development.

Physicochemical and Spectroscopic Data

The fundamental properties of the 1,5-benzodioxepine core and its derivatives are crucial for
characterization and further development. Below is a summary of available data for the parent
compound and a key synthetic intermediate.

Table 1: Physicochemical Properties of 3,4-dihydro-2H-1,5-benzodioxepine
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Property Value Reference

Molecular Formula CoH1002 [1112]

Molecular Weight 150.17 g/mol [1][2]

CAS Number 7216-18-4 [1][2]
3,4-dihydro-2H-1,5-

IUPAC Name i ) [2]
benzodioxepine
Pyrocatechol trimethylene

Synonyms [1112]

ether

Table 2: Spectroscopic Data for 3,4-dihydro-2H-1,5-benzodioxepine

Spectroscopy Type

Data Highlights Reference

Mass Spectrometry (EI)

Major fragments (m/z): 150

1
(M+), 121, 107, 91, 77 s

Infrared Spectroscopy

Available in databases such as 2]
NIST and SpectraBase

1H NMR

Data available in chemical

[2]

databases

13C NMR

Data available in chemical

[2]

databases

Table 3: Physicochemical Properties of 2H-1,5-Benzodioxepin-3(4H)-one

Property Value Reference
Molecular Formula CoHsOs3 [3]
Molecular Weight 164.16 g/mol [3]
CAS Number 27612-17-5 [3]
IUPAC Name 1,5-benzodioxepin-3-one [3]
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Synthesis of the 1,5-Benzodioxepine Core

A practical synthetic route to the 1,5-benzodioxepine core has been developed, focusing on the
key intermediate, 3-0x0-3,4-dihydro-2H-1,5-benzodioxepin. This ketone serves as a versatile
precursor for a variety of derivatives.

Synthetic Workflow for 3-Substituted-aminomethyl-3-
hydroxy-3,4-dihydro-2H-1,5-benzodioxepins

The following diagram illustrates the synthetic pathways from a substituted catechol to the
pharmacologically active amino alcohol derivatives.

Caption: Synthetic routes to 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-
benzodioxepins.

Experimental Protocols

Synthesis of 3-Ox0-3,4-dihydro-2H-1,5-benzodioxepin (Key Intermediate)

A practical method for the preparation of the key intermediate involves the Thorpe cyclization of
1,2-di(cyanomethoxy)benzene, which is synthesized from catechol.[4] The resulting enamino
nitrile is then hydrolyzed to afford the desired ketone.[4]

Route 1: Synthesis of Amino Alcohols via Cyanohydrin

e Cyanohydrin Formation: The ketone intermediate is converted to the corresponding
cyanohydrin.[4]

e Reduction: The cyanohydrin is then reduced, either catalytically or using lithium aluminum
hydride, to yield the primary amino alcohol.[4]

o N-Alkylation/Aralkylation: Various N-alkyl and N-aralkyl derivatives can be obtained through
reductive alkylation with aldehydes or ketones, or by amide formation followed by reduction
with lithium aluminum hydride.[4]

Route 2: Synthesis of N-Substituted Amino Alcohols via Epoxide
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o Epoxide Formation: The ketone intermediate is treated with dimethylsulfoxonium methylide
to form the corresponding epoxide.[4]

» Ring Opening: The epoxide is then reacted with a primary amine to yield the N-substituted
amino alcohol. This route is noted for its versatility, allowing for a broader range of
substituents on the nitrogen atom.[4]

Pharmacological Activity

Derivatives of the 1,5-benzodioxepine ring system have been investigated for their
pharmacological potential, with notable activity as -adrenergic stimulants.

B-Adrenergic Stimulant Activity

A series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins have
been synthesized and evaluated for their effects on the cardiovascular and respiratory systems.
[4] Several of these compounds demonstrated [3-adrenergic stimulant properties, which is of
significant interest for potential therapeutic applications such as bronchodilation.[4] The
structure-activity relationship of these compounds suggests that the nature of the substituent
on the amino group plays a crucial role in their pharmacological profile.

The following diagram illustrates the logical relationship between the core structure and its
observed biological activity.
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Structure-Activity Relationship of 1,5-Benzodioxepine Derivatives

leads to functionalization at

Substituents at the 3-position:
- Hydroxyl group N-substituent on the aminomethyl group
- Aminomethyl group

are key for modulates potency and selectivity of

>

Click to download full resolution via product page

Caption: Key structural features of 1,5-benzodioxepine derivatives influencing their biological
activity.

Conclusion

The 1,5-benzodioxepine ring system represents a promising, yet underexplored, scaffold in
medicinal chemistry. The established synthetic routes provide a foundation for the creation of
diverse chemical libraries for further biological screening. The demonstrated (3-adrenergic
stimulant activity of certain derivatives highlights the potential of this core structure in
developing novel therapeutics. Further research into the synthesis of new analogs and a
broader evaluation of their pharmacological properties are warranted to fully elucidate the
potential of the 1,5-benzodioxepine ring system in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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